Denipride

5-HT3 Receptor Pharmacology Ligand Binding Assays Receptor Potency Comparison

Denipride is a unique benzamide for research requiring a low-affinity 5-HT₃ antagonist and concurrent dopamine D₂/D₃ and β-adrenoceptor blocking activity. Its µM-range IC₅₀ enables receptor reserve and occupancy studies at sub-saturating concentrations, unlike nanomolar-potency antiemetics. Not a functional substitute for selective 5-HT₃ blockers. Source only for projects targeting this specific weak, polypharmacological profile. Confirm purity and analytical specifications before purchase.

Molecular Formula C18H26N4O5
Molecular Weight 378.4 g/mol
CAS No. 106972-33-2
Cat. No. B034343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenipride
CAS106972-33-2
Molecular FormulaC18H26N4O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCCO3)[N+](=O)[O-])N
InChIInChI=1S/C18H26N4O5/c1-26-17-10-15(19)16(22(24)25)9-14(17)18(23)20-12-4-6-21(7-5-12)11-13-3-2-8-27-13/h9-10,12-13H,2-8,11,19H2,1H3,(H,20,23)
InChIKeyWUIJEMRFIZSWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denipride (CAS 106972-33-2): Technical Baseline and Procurement Classification for Research Sourcing


Denipride (CAS 106972-33-2) is a benzamide derivative and an International Non-Proprietary Name (INN)-designated compound that has been classified as both an antiglaucoma agent and a gastrointestinal antiemetic [1][2]. Chemically, it is (±)-4-amino-5-nitro-N-[1-(tetrahydrofurfuryl)-4-piperidyl]-o-anisamide, with a molecular formula of C18H26N4O5 and a molecular weight of 378.4 g/mol [3]. Pharmacologically, Denipride has been described as a 5-HT₃ receptor antagonist, a dopamine D₂/D₃ receptor antagonist, and a β-adrenoceptor blocker, indicating a complex, polypharmacological profile [4][5].

Why a Standard 5-HT₃ Antagonist Cannot Substitute for Denipride in Research Procurement


Generic substitution within the 5-HT₃ antagonist class is not scientifically valid due to Denipride's uniquely weak affinity for the 5-HT₃ receptor (IC₅₀ values in the 9-11 µM range) compared to the sub-nanomolar potency of established clinical agents like ondansetron (IC₅₀ = 103 pM) and granisetron [1][2]. This order-of-magnitude difference in primary target engagement fundamentally alters the pharmacological profile. Furthermore, Denipride's concurrent reported activity at dopamine D₂/D₃ receptors and β-adrenoceptors creates a distinct polypharmacological fingerprint that is not replicated by selective 5-HT₃ antagonists or other benzamides like metoclopramide [3]. Therefore, Denipride is not a drop-in replacement for, or a functional equivalent of, other antiemetic or gastrointestinal benzamide derivatives; its sourcing must be driven by a specific research objective targeting its unique and comparatively weak receptor interaction profile [4].

Quantitative Differentiation Evidence for Denipride: A Data-Driven Procurement Guide


5-HT₃ Receptor Antagonism Potency: A ~100,000-Fold Difference from Clinical-Grade Antagonists

Denipride acts as an antagonist at the human 5-HT₃A receptor, but with exceptionally low potency. Its IC₅₀ values of 9,100 nM and 11,000 nM represent a ~88,000- to ~106,000-fold reduction in potency compared to the clinical reference antagonist ondansetron, which has an IC₅₀ of 0.103 nM (103 pM) [1][2]. This quantitative difference is so large that the compounds are not functionally interchangeable in any assay system sensitive to 5-HT₃ receptor activity [3].

5-HT3 Receptor Pharmacology Ligand Binding Assays Receptor Potency Comparison

Polypharmacological Profile: Concurrent Dopamine D₂/D₃ and 5-HT₃ Receptor Engagement

In contrast to highly selective 5-HT₃ antagonists like granisetron or palonosetron, and the mixed dopamine D₂/5-HT₃ antagonist metoclopramide, Denipride has been reported to act as an antagonist at both dopamine D₂ and D₃ receptors in addition to its 5-HT₃ activity . While specific binding Ki or IC₅₀ values for its dopaminergic activity are not readily available in public databases for quantitative comparison, its assignment as a dual D₂/D₃ and 5-HT₃ antagonist distinguishes it from the benchmark benzamide derivative metoclopramide (which is primarily a D₂ antagonist with weak 5-HT₃ agonism/antagonism) [1][2]. Denipride has also been noted as a β-adrenoceptor blocker [3].

Polypharmacology Dopamine Receptor Antagonism Receptor Profiling

Structural Distinction within Benzamide Class: Nitro-substituted o-Anisamide Core

Denipride's chemical scaffold is a nitro-substituted o-anisamide (4-amino-5-nitro-N-[1-(tetrahydrofurfuryl)-4-piperidyl]-o-anisamide), which differentiates it from other clinically used benzamides [1]. Metoclopramide is a 4-amino-5-chloro-2-methoxybenzamide, while other antiemetic benzamides (e.g., cisapride) have distinct substitution patterns [2]. The nitro group and tetrahydrofurfuryl-piperidine moiety in Denipride are unique among its closest structural analogs and are hypothesized to contribute to its unique, weak 5-HT₃ affinity and additional dopaminergic profile [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Scaffold

Lack of Clinical Efficacy Data as a 5-HT₃ Antiemetic

Despite being granted an INN as an antiemetic, Denipride has not been reported to have any completed or successful clinical trials, and it is not detected in any clinical trial databases as having been used in a study [1][2]. This contrasts sharply with all major 5-HT₃ antagonists (ondansetron, granisetron, dolasetron, palonosetron), which have extensive Phase III clinical trial data demonstrating their antiemetic efficacy [3]. The absence of clinical data, combined with its weak in vitro potency, strongly suggests that Denipride is not a viable candidate for therapeutic development as a 5-HT₃ antagonist.

Clinical Development Status Comparative Efficacy Research Compound

Validated Research Applications for Denipride (CAS 106972-33-2) Based on Differentiated Evidence


Investigating Functional Consequences of Ultra-Low Affinity 5-HT₃ Receptor Engagement

Given its IC₅₀ in the 9-11 µM range for the human 5-HT₃A receptor, Denipride is an optimal tool for experimental systems designed to probe the threshold for functional receptor antagonism. It can be used to study receptor reserve, allosteric modulation, or the relationship between fractional occupancy and downstream signaling where nanomolar-potency antagonists would completely ablate the response. This application is uniquely suited to Denipride, as commercially available 5-HT₃ antagonists are orders of magnitude too potent for this purpose [1].

Exploring the Polypharmacology of Dopamine D₂/D₃ and 5-HT₃ Co-Antagonism

For neuroscience researchers investigating the behavioral or neurochemical consequences of simultaneously blocking dopamine D₂/D₃ and 5-HT₃ receptors, Denipride provides a single-agent approach. This is in contrast to using a combination of selective antagonists, which introduces issues of differential pharmacokinetics and dosing. The compound's reported dual activity makes it a valuable tool for studying this specific receptor interaction profile in vitro and potentially in appropriate ex vivo models .

Medicinal Chemistry Benchmarking and Structure-Activity Relationship (SAR) Studies

The unique 5-nitro-o-anisamide core and tetrahydrofurfuryl-piperidine tail of Denipride provide a distinct chemical starting point for SAR exploration. Medicinal chemists can use Denipride as a reference compound when synthesizing and profiling novel benzamide derivatives to understand how structural modifications (e.g., replacing the nitro group or altering the amide tail) shift receptor affinity and selectivity away from this low-potency, polypharmacological baseline [2].

Negative Control for 5-HT₃-Mediated Assays

In assays where robust 5-HT₃ receptor activation or inhibition is being measured (e.g., calcium flux, electrophysiology), Denipride can serve as a weak or inactive control compound. Its confirmed, very high IC₅₀ ensures that any observed effect at concentrations well below 10 µM is not due to 5-HT₃ receptor engagement. This is a crucial application for validating assay specificity, particularly when screening new chemical entities for off-target 5-HT₃ activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denipride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.